α-Glucosidase Inhibitory Activity of Ganoderic Acid Y Compared with Acarbose and Lanosta-7,9(11)-dien-3β-ol
Ganoderic Acid Y inhibits yeast α-glucosidase with an IC50 of 170 μM . For context, acarbose, the clinical standard α-glucosidase inhibitor, exhibits an IC50 of 712.4 μM in comparable yeast α-glucosidase assays, meaning Ganoderic Acid Y is approximately 4.2-fold more potent than this clinically used comparator [1]. Furthermore, a related lanostane analog, lanosta-7,9(11)-dien-3β-ol, shows weaker inhibition with an IC50 of 198.8 μM [2].
| Evidence Dimension | α-glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 170 μM |
| Comparator Or Baseline | Acarbose (IC50 712.4 μM); Lanosta-7,9(11)-dien-3β-ol (IC50 198.8 μM) |
| Quantified Difference | 4.2-fold more potent than acarbose; ~1.2-fold more potent than lanosta-7,9(11)-dien-3β-ol |
| Conditions | Yeast α-glucosidase enzymatic assay |
Why This Matters
For α-glucosidase inhibitor screening programs, Ganoderic Acid Y offers a natural product-derived scaffold with potency exceeding the clinical benchmark compound, making it suitable as a positive control or lead optimization starting point.
- [1] Binh, P.T. et al. (2018). Lanostane-type Triterpenoids from Ganoderma lucidum and G. multipileum Fruiting Bodies. Natural Product Communications, 13(11). DOI: 10.1177/1934578x1801301107. View Source
- [2] Binh, P.T. et al. (2018). α-glucosidase inhibition by lanosta-7,9(11)-dien-3β-ol. Natural Product Communications, 13(11). View Source
